molecular formula C18H13N5O3 B14671029 Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]- CAS No. 38565-48-9

Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]-

Cat. No.: B14671029
CAS No.: 38565-48-9
M. Wt: 347.3 g/mol
InChI Key: CXWPPJHWQZBMAO-UHFFFAOYSA-N
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Description

Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]- is an organic compound known for its vibrant color and is commonly used as a dye. This compound belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as 4-nitroaniline, in the presence of nitrous acid. This reaction forms a diazonium salt, which is then coupled with another aromatic compound, such as phenol, in an alkaline medium to form the azo compound .

Industrial Production Methods

In industrial settings, the production of azo dyes like Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]- is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and automation to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]- primarily involves its interaction with light. The azo group (-N=N-) in the compound can undergo reversible cis-trans isomerization upon exposure to light, leading to changes in its color. This property is exploited in various applications, such as photochromic materials and sensors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]- is unique due to its specific substituents, which impart distinct color properties and reactivity. Its nitro group enhances its electron-withdrawing capability, making it more reactive in certain chemical reactions compared to its analogs .

Properties

CAS No.

38565-48-9

Molecular Formula

C18H13N5O3

Molecular Weight

347.3 g/mol

IUPAC Name

4-[[4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol

InChI

InChI=1S/C18H13N5O3/c24-18-11-7-16(8-12-18)22-20-14-3-1-13(2-4-14)19-21-15-5-9-17(10-6-15)23(25)26/h1-12,24H

InChI Key

CXWPPJHWQZBMAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=C(C=C3)O

Origin of Product

United States

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